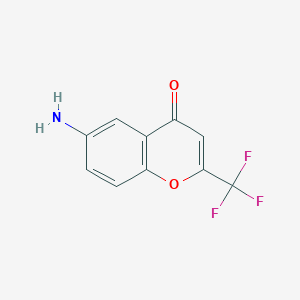

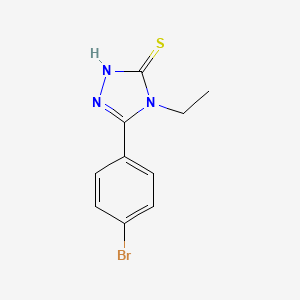

![molecular formula C7H6N4S B1332521 4-吡啶-3-基-4H-[1,2,4]三唑-3-硫醇 CAS No. 29982-33-0](/img/structure/B1332521.png)

4-吡啶-3-基-4H-[1,2,4]三唑-3-硫醇

描述

The compound 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic molecule that has been the subject of various studies due to its interesting chemical properties and potential applications. This compound is characterized by the presence of a pyridine ring fused with a 1,2,4-triazole moiety and a thiol group, which makes it a versatile ligand for coordination chemistry and a useful building block in organic synthesis .

Synthesis Analysis

The synthesis of derivatives of 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves multi-step reaction sequences. For instance, one derivative was synthesized by intramolecular cyclization of 1,4-disubstituted thiosemicarbazides . Another approach involved the reaction of methyl nicotinate with various aromatic aldehydes, followed by cyclo-condensation with thioacetic acid . These methods typically yield the desired products in good percentages and allow for the introduction of various substituents onto the triazole ring, which can significantly alter the compound's properties.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the crystal structure of one derivative was determined to crystallize in the monoclinic space group with specific cell parameters . Additionally, theoretical calculations such as Hartree-Fock (HF) and density functional theory (DFT) have been employed to predict the molecular geometry, vibrational frequencies, and chemical shift values .

Chemical Reactions Analysis

The reactivity of 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol derivatives has been explored in the context of forming coordination polymers and complexes. These compounds have shown the ability to coordinate with various metals, leading to structures with different architectures, such as mononuclear molecules and one- and two-dimensional networks . The versatility in coordination is attributed to the flexible coordination modes offered by the pyridine and triazole units.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives have been investigated, revealing insights into their tautomeric equilibria, spectroscopic characteristics, and electronic structures. For instance, the thiol-thione tautomeric equilibrium has been studied, and the electronic structures of the heterocyclic thione derivatives have been analyzed . The compounds also exhibit interesting luminescence properties and have been evaluated for their potential as antimicrobial, anticonvulsant, antidepressant, antioxidant, and antitubercular agents . Furthermore, computational studies have provided information on molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties .

科学研究应用

抗微生物活性

4-吡啶-3-基-4H-[1,2,4]三唑-3-硫醇及其衍生物已广泛研究其抗微生物特性。研究表明,这些化合物对多种细菌菌株表现出显著的抗微生物活性。例如,Bayrak等人(2009年)从异烟酸酰肼出发合成了各种1,2,4-三唑衍生物,并评估了它们的抗微生物活性。结果显示,这些化合物表现出良好至中等的抗微生物活性,突显了它们在这一领域的潜力(Bayrak et al., 2009)。

缓蚀作用

4-吡啶-3-基-4H-[1,2,4]三唑-3-硫醇的另一个重要应用领域是缓蚀。研究表明,这些化合物可以作为有效的缓蚀剂。Ansari等人(2014年)研究了吡啶基取代的三唑的席夫碱作为氯化氢溶液中轻钢的新型有效缓蚀剂。他们的研究结果表明,这些化合物可以作为保护金属免受腐蚀的有效材料(Ansari et al., 2014)。

抗炎活性

在药物化学领域,4-吡啶-3-基-4H-[1,2,4]三唑-3-硫醇的衍生物已被合成并评估其潜在的抗炎活性。Toma等人(2017年)对吡啶-3/4-基噻唑并[3,2-b][1,2,4]三唑衍生物进行了研究,发现其中一些衍生物表现出显著的抗炎特性(Toma et al., 2017)。

抗肿瘤活性

还对4-吡啶-3-基-4H-[1,2,4]三唑-3-硫醇衍生物的潜在抗肿瘤活性进行了研究。例如,杨瑞(2008年)合成了3-甲硫基-4-氨基-5-吡啶-3-基-1,2,4-三唑的席夫碱,并评估了它们的抗肿瘤活性,发现一些化合物在这一领域显示出潜力(Yang Rui, 2008)。

抗氧化性质

最后,基于4-吡啶-3-基-4H-[1,2,4]三唑-3-硫醇的化合物已被合成并评估其抗氧化性质。Bekircan等人(2008年)合成了一系列衍生物,并对它们的抗氧化和抗自由基活性进行了筛选,证明这些化合物在这一领域可能具有潜在应用(Bekircan et al., 2008)

未来方向

The future directions for research on “4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” could involve further exploration of its potential applications in various fields. For example, it could be used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

属性

IUPAC Name |

4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7-10-9-5-11(7)6-2-1-3-8-4-6/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAQFLRHPHXTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354572 | |

| Record name | 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

29982-33-0 | |

| Record name | 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)